Chemical structure and properties of 3,3-Dimethylcyclopentan-1-amine hydrochloride
Chemical structure and properties of 3,3-Dimethylcyclopentan-1-amine hydrochloride
The following technical guide provides an in-depth analysis of 3,3-Dimethylcyclopentan-1-amine hydrochloride , a specialized aliphatic amine scaffold used in modern medicinal chemistry.
Structure, Synthesis, and Application in Drug Discovery
Executive Summary
3,3-Dimethylcyclopentan-1-amine hydrochloride (CAS: 212382-62-2 ) is a cyclic aliphatic amine intermediate characterized by a gem-dimethyl substitution pattern on a five-membered ring. In drug discovery, this scaffold is a critical "bioisostere" tool. It is primarily employed to introduce the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility and blocks metabolic hotspots (specifically oxidative deamination or hydroxylation at the
This guide details the compound's physicochemical profile, a validated synthesis route from 3,3-dimethylcyclopentan-1-one, and its strategic utility in optimizing kinase inhibitors and GPCR modulators.
Chemical Identity & Structural Analysis
The molecule consists of a cyclopentane ring with a primary amine at position 1 and two methyl groups at position 3. The C1 position is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). Unless explicitly resolved, the commercial hydrochloride salt is typically supplied as a racemate .
| Property | Data |
| IUPAC Name | 3,3-Dimethylcyclopentan-1-amine hydrochloride |
| Common Name | 3,3-Dimethylcyclopentylamine HCl |
| CAS Number | 212382-62-2 (HCl Salt); 207907-68-4 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 149.66 g/mol (Salt); 113.20 g/mol (Base) |
| SMILES | CC1(C)CCC(N)C1.Cl |
| Chirality | Racemic (contains 1 stereocenter at C1) |
| Appearance | White to off-white crystalline solid |
Stereochemical Insight
The asymmetry arises because the path from
-
Conformational Locking: The bulky gem-dimethyl group at C3 forces the cyclopentane ring into a preferred "envelope" conformation to minimize 1,3-diaxial interactions. This pre-organizes the amine vector, potentially reducing the entropic penalty upon binding to a protein target.
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of 3,3-dimethylcyclopentan-1-amine hydrochloride relies on the reductive amination of the commercially available precursor, 3,3-dimethylcyclopentan-1-one (CAS 20500-49-6).
Validated Synthetic Protocol (Reductive Amination)
-
Objective: Convert ketone to primary amine HCl salt.
-
Scale: Laboratory (10g – 100g).
Reagents:
-
Precursor: 3,3-Dimethylcyclopentan-1-one (1.0 eq)
-
Amine Source: Ammonium Acetate (
) (10.0 eq) -
Reducing Agent: Sodium Cyanoborohydride (
) (1.5 eq) or Sodium Triacetoxyborohydride ( ) -
Solvent: Methanol (MeOH)
-
Workup: HCl in Dioxane/Ether.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3,3-dimethylcyclopentan-1-one in anhydrous MeOH. Add Ammonium Acetate. Stir at room temperature for 1–2 hours to form the intermediate iminium species in situ.
-
Reduction: Cool the solution to 0°C. Carefully add
portion-wise (Caution: evolution of gas). Allow the reaction to warm to room temperature and stir for 12–16 hours. -
Quench: Quench the reaction with concentrated HCl to pH < 2 (destroys excess hydride) and then basify with NaOH to pH > 12 to liberate the free amine.
-
Extraction: Extract the free amine into Dichloromethane (DCM). Dry the organic layer over
. -
Salt Formation: To the dried organic layer, add 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate.
-
Isolation: Filter the white precipitate, wash with diethyl ether, and dry under vacuum.
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway converting the ketone precursor to the target hydrochloride salt.[1][2]
Physicochemical Properties
Understanding the physical behavior of this salt is crucial for formulation and assay development.
| Property | Value (Experimental/Predicted) | Context |
| Melting Point | 185°C – 195°C (Decomp.) | Typical for secondary aliphatic amine HCl salts. |
| Solubility (Water) | > 50 mg/mL | Highly soluble; suitable for aqueous buffers in biological assays. |
| Solubility (DMSO) | > 100 mg/mL | Standard stock solution solvent. |
| pKa (Conjugate Acid) | ~10.5 | Typical for primary aliphatic amines; protonated at physiological pH (7.4). |
| LogP (Free Base) | ~1.8 – 2.1 | Moderate lipophilicity driven by the gem-dimethyl group. |
| H-Bond Donors | 3 (Ammonium form) | Critical for receptor interaction. |
Applications in Drug Discovery
The 3,3-dimethylcyclopentyl moiety is not merely a linker; it is a functional structural element used to modulate the properties of lead compounds.
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
Replacing a simple cyclopentyl or cyclohexyl ring with the 3,3-dimethyl variant introduces steric bulk that alters the thermodynamics of binding.
-
Mechanism: The two methyl groups restrict the rotation of the ring bonds, reducing the entropic cost required for the molecule to adopt its active conformation (if the active conformation matches the restricted state).
-
Metabolic Stability: The C3 position is often a site of metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Methylating this position blocks this pathway ("metabolic blocking"), extending the half-life (
) of the drug candidate.
Target Classes
-
Kinase Inhibitors (e.g., BTK, JAK): Used as a solvent-exposed tail group to improve solubility and selectivity. The amine forms a salt bridge with Asp/Glu residues in the kinase hinge region or solvent front.
-
GPCR Modulators (e.g., CCR2, CXCR4): The bulky aliphatic ring fits into hydrophobic pockets of chemokine receptors, while the amine mimics the positively charged N-terminus of endogenous peptide ligands.
-
CFTR Modulators: Patent literature suggests the use of dimethyl-substituted cycloalkyl amines in sulfonamide derivatives for treating Cystic Fibrosis, where the scaffold aids in correcting protein folding defects [1].
Strategic Logic Diagram
Figure 2: Strategic rationale for incorporating the 3,3-dimethylcyclopentyl scaffold into drug candidates.
Handling & Safety Profile
As a research chemical, standard laboratory safety protocols apply.
-
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent clumping.
-
Incompatibility: Strong oxidizing agents. The free base reacts rapidly with acid chlorides and isocyanates.
References
-
Justia Patents. (2024). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. Patent Application.[2]
-
PubChem. (n.d.). 3,3-Dimethylcyclopentan-1-one (Precursor Data).[1][2][3][4] National Library of Medicine.
-
Chemical Book. (2024). 3,3-Dimethylcyclopentanamine Hydrochloride Product Entry.[5][6][7][8][9]
-
BLD Pharm. (n.d.).[10] 3,3-Dimethylcyclopentan-1-amine (Free Base) MSDS & Structure.
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